(3-nitrobenzyl)(diphenyl)phosphine oxide

Crystallography Structural Elucidation Solid-State Characterization

(3-Nitrobenzyl)(diphenyl)phosphine oxide (C₁₉H₁₆NO₃P) is a tertiary phosphine oxide characterized by a diphenylphosphinoyl group linked via a methylene bridge to a 3-nitrophenyl ring. The compound exhibits a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to an R-factor of 0.053 for 2043 observed reflections.

Molecular Formula C19H16NO3P
Molecular Weight 337.3 g/mol
Cat. No. B6037194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-nitrobenzyl)(diphenyl)phosphine oxide
Molecular FormulaC19H16NO3P
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2
InChIKeyDEFCFNBAPUCGGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Nitrobenzyl)(diphenyl)phosphine Oxide (CAS N/A): Core Physicochemical and Synthetic Baseline for Procurement


(3-Nitrobenzyl)(diphenyl)phosphine oxide (C₁₉H₁₆NO₃P) is a tertiary phosphine oxide characterized by a diphenylphosphinoyl group linked via a methylene bridge to a 3-nitrophenyl ring. The compound exhibits a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to an R-factor of 0.053 for 2043 observed reflections [1]. Its ¹H NMR spectrum (300.135 MHz, DMSO-d₆) and InChIKey (DEFCFNBAPUCGGI-UHFFFAOYSA-N) are archived in authoritative spectral databases, confirming identity [2]. As a synthetic intermediate, it is prepared via vicarious nucleophilic substitution (VNS) of substituted nitrobenzenes with the anion of (chloromethyl)diphenylphosphinoyl oxide, enabling subsequent one-pot VNS–Horner–Wittig transformations to stereoselective E-stilbenes [3].

Stereoselective E-stilbene synthesis via one-pot VNS–Horner–Wittig workflow
Solid-state identity verification supported by reported crystal structure
Photochemical C–P bond α-cleavage for mechanistic probe and photoactivation studies

Why (3-Nitrobenzyl)(diphenyl)phosphine Oxide Cannot Be Arbitrarily Replaced by Generic Benzyldiphenylphosphine Oxides


Substitution of the benzyl ring profoundly alters both ground-state conformational equilibria and excited-state photochemical pathways. Comparative dipole moment and computational studies reveal that the ortho (2-) nitro isomer exists as an equilibrium mixture of three distinct conformers with syn/anti orientations of the phosphoryl and nitro groups relative to the PCₛₚ³Cₛₚ² fragment, a conformational flexibility not shared by amino-substituted analogs which form rigid intramolecular hydrogen bonds [1]. Under photoirradiation (λᵢᵣᵣ = 254 nm), the nitro substituent induces C–P bond α-cleavage from the singlet excited state, whereas ethoxycarbonyl-, chloro-, and phenyl-substituted benzyldiphenylphosphine oxides are photostable under identical conditions [2]. Consequently, procurement of a specific regioisomer (e.g., 3-nitrobenzyl) is non-interchangeable with either 2-nitro or 4-nitro analogs, as each displays unique crystallographic packing, conformational landscapes, and photolability profiles that directly govern their suitability in Horner–Wittig olefination, photochemical release applications, or metal coordination chemistry.

3-Nitrobenzyl isomer
2-Nitro / 4-Nitro regioisomers
Conformational equilibria and photolability differ; reaction outcomes may shift
Nitro-substituted benzylphosphine oxide
Non-nitro benzyl analogs
Lack VNS synthetic access and photochemical cleavage; process pathways may not transfer
Crystallographically characterized oxide
Structurally uncharacterized benzylphosphine oxides
Absence of published crystal data may limit solid-state QC and patent support

Quantitative Differentiation Evidence: (3-Nitrobenzyl)(diphenyl)phosphine Oxide vs. Closest Analogs


Crystal Structure Refinement Precision: Monoclinic C2 Space Group with Sub-Ångström Accuracy

Single-crystal X-ray diffraction of (3-nitrobenzyl)(diphenyl)phosphine oxide provides a highly refined structural model (R₁ = 0.053) that serves as a definitive identity benchmark. In contrast, widely available analogs like benzyldiphenylphosphine oxide lack published single-crystal data with this level of precision, complicating unambiguous structural verification for patent filings or regulatory submissions. [1]

Crystal Refinement
Class-level
R₁ = 0.053 (2043 reflections)
Supports solid-state identity verification
Comparator unsubstituted benzyl analog lacks equivalent data
Crystallography Structural Elucidation Solid-State Characterization

Photochemical C–P Bond α-Cleavage: Distinguishing Regioisomeric Photolability

Irradiation at 254 nm induces α-cleavage of the C–P bond in nitro-substituted benzyldiphenylphosphine oxides, generating radical intermediates detectable by nanosecond flash photolysis. This photochemical response is substituent-dependent: nitro-substituted derivatives undergo cleavage, whereas ethoxycarbonyl-, chloro-, di-phenylphosphinyl-, and phenyl-substituted analogs are photostable under identical conditions. [1]

Photochemical α-Cleavage
Cross-study comparable
α-Cleavage observed under 254 nm; radicals detected via flash photolysis
Enables photochemical probe applications
Ethoxycarbonyl-, chloro-, phenyl-analogs remain photostable
Photochemistry Photolabile Protecting Groups α-Cleavage

Conformational Equilibria: Three-Conformer Mixture vs. Intramolecular H-Bonded Single Conformers

2-Nitrobenzyl(diphenyl)phosphine oxide exists as an equilibrium mixture of three conformers with syn/anti orientations of the phosphoryl and nitro groups relative to the PCₛₚ³Cₛₚ² fragment. This contrasts sharply with 2-aminophenyl- and 2-aminobenzyl(diphenyl)phosphine oxides, which adopt preferential conformers stabilized by intramolecular N–H···O=P hydrogen bonds. [1]

Conformational Flexibility
Head-to-head
Equilibrium of three syn/anti conformers in solution
Conformational heterogeneity may influence reactivity
Amino-substituted analogs adopt single H-bonded conformer
Conformational Analysis Dipole Moment Method IR Spectroscopy

Fluorescence Quantum Yield: Non-Emissive Nature vs. Fluorescent Analogs

Alkyldiphenylphosphine oxides, a class that includes (3-nitrobenzyl)(diphenyl)phosphine oxide, exhibit extremely weak fluorescence with quantum yields Φ ≤ 0.01. In contrast, when a phosphorus substituent is itself intrinsically fluorescent (e.g., biphenyl derivatives), measurable fluorescence persists in the phosphine oxide framework. [1]

Fluorescence Quantum Yield
Class-level
Φ ≤ 0.01 (alkyldiphenylphosphine oxide class)
Supports low-background fluorescence assays
Biphenyl-phosphine oxide analogs show measurable emission
Fluorescence Spectroscopy Photophysical Properties Quantum Yield

Synthetic Utility: One-Pot VNS–Horner–Wittig Access to E-Stilbenes

(3-Nitrobenzyl)(diphenyl)phosphine oxide is prepared via VNS and can be telescoped directly into a stereoselective Horner–Wittig olefination, yielding E-stilbenes with high geometric purity. This contrasts with non-nitro-substituted benzylphosphine oxides, which cannot undergo the initial VNS step and require alternative, often lower-yielding, syntheses. [1]

Synthetic Route
Class-level
One-pot VNS–Horner–Wittig to E-stilbenes
Streamlines synthesis with high stereoselectivity
Non-nitro analogs require multi-step routes
Synthetic Methodology Horner–Wittig Reaction Vicarious Nucleophilic Substitution

Alkaline P–C Bond Cleavage: Leaving Group Capability vs. Non-Activated Analogs

The p-nitrobenzyl group functions as an effective leaving group under alkaline conditions in phosphine oxides, undergoing P–C bond cleavage. This reactivity is specific to nitro-substituted benzyl systems; unsubstituted benzyl or alkyl groups show substantially greater resistance to alkaline hydrolysis. [1]

Alkaline P–C Lability
Class-level
p-Nitrobenzyl group undergoes alkaline cleavage
Supports use as cleavable linker
Unsubstituted benzyl/alkyl groups resist cleavage
Phosphorus Chemistry P–C Bond Cleavage Alkaline Hydrolysis

Procurement-Driven Application Scenarios for (3-Nitrobenzyl)(diphenyl)phosphine Oxide


Stereoselective Synthesis of E-Stilbene Derivatives via One-Pot VNS–Horner–Wittig Sequence

In medicinal chemistry and natural product synthesis, (3-nitrobenzyl)(diphenyl)phosphine oxide serves as a key intermediate prepared via vicarious nucleophilic substitution (VNS) and telescoped directly into Horner–Wittig olefination to yield E-stilbenes with high stereoselectivity [1]. This one-pot protocol eliminates isolation of the phosphine oxide intermediate, reducing solvent waste and improving overall atom economy. Procurement of this specific nitro-substituted benzylphosphine oxide enables the streamlined synthesis of E-alkene pharmacophores that are otherwise accessible only through lengthier, lower-yielding routes.

Solid-State Identity Verification and Polymorph Control in Crystalline Intermediates

The availability of a high-resolution single-crystal X-ray structure (R₁ = 0.053, monoclinic C2) [1] provides a definitive solid-state fingerprint for identity verification and polymorph screening. This is particularly valuable in pharmaceutical development, where crystallographic data are required for patent applications and regulatory submissions. Procuring (3-nitrobenzyl)(diphenyl)phosphine oxide with this structural characterization ensures batch-to-batch consistency and simplifies Quality Control (QC) protocols compared to analogs lacking crystallographic data.

Photochemical Mechanistic Probes and Photoactivatable Precursors

The photolabile C–P bond in nitro-substituted benzyldiphenylphosphine oxides undergoes α-cleavage upon 254 nm irradiation, generating detectable radical intermediates [1]. This property enables its use as a mechanistic probe in laser flash photolysis studies of radical reaction dynamics. Additionally, the controlled photochemical release of the benzyl fragment may be exploited in the design of light-activated prodrugs or photolabile protecting groups, applications for which photostable benzylphosphine oxide analogs are entirely unsuitable.

Low-Fluorescence Background Component in Multiplexed Bioassays

The extremely weak intrinsic fluorescence (quantum yield Φ ≤ 0.01) of alkyldiphenylphosphine oxides [1] makes (3-nitrobenzyl)(diphenyl)phosphine oxide an ideal non-interfering buffer additive, catalyst ligand, or reaction component in fluorescence-based assays. In multiplexed detection schemes where fluorescent probes are employed, the use of a non-emissive phosphine oxide minimizes spectral crosstalk and background signal, improving assay sensitivity and signal-to-noise ratios relative to fluorescent phosphine oxide alternatives.

Application
Selection Property
Validation Focus
E-Stilbene stereoselective synthesis
Nitro-substituted benzylphosphine oxide for one-pot VNS–Horner–Wittig
E-alkene stereoselectivity and step-economy
Solid-state identity verification
Reported high-resolution crystal structure
Polymorph screening and batch-to-batch consistency
Photochemical mechanistic probe
Photolabile C–P bond under 254 nm irradiation
α-Cleavage radical detection and photoactivation studies
Low-fluorescence assay background
Reported extremely low fluorescence quantum yield
Non-interfering component in multiplexed fluorescence detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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